1-Hydroxycyclopentanecarbonitrile is an organic compound with the molecular formula CHNO. It features a hydroxyl group (-OH) attached to a cyclopentane ring, which is further substituted with a carbonitrile group (-C≡N). This compound is categorized under nitriles and exhibits properties typical of both alcohols and nitriles, making it a versatile intermediate in organic synthesis. Its structure allows for various
One study describes the synthesis of 1-H CPCN as part of a larger investigation into the development of novel cyclopentane derivatives with potential biological activity. The study details the reaction of cyclopentanone cyanohydrin with trimethylsilyl chloride, resulting in the formation of 1-H CPCN alongside other products. However, the research did not explore any specific applications for the synthesized compound itself [].
Due to the presence of both a hydroxyl group and a nitrile group, 1-H CPCN possesses functional groups commonly found in various bioactive molecules. This suggests potential applications in various areas of scientific research, such as:
Several methods have been developed for synthesizing 1-hydroxycyclopentanecarbonitrile:
1-Hydroxycyclopentanecarbonitrile serves as an important intermediate in organic synthesis. Its applications include:
1-Hydroxycyclopentanecarbonitrile shares similarities with several other compounds, primarily due to its functional groups. Here are some comparable compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Cyclopentanecarbonitrile | CHN | Lacks hydroxyl group; more reactive as a nitrile. |
| 1-Hydroxycyclohexanecarbonitrile | CHNO | Similar structure but larger ring; different reactivity. |
| 2-Hydroxycyclopentanecarbonitrile | CHNO | Hydroxyl group at a different position; alters reactivity. |
| Cyclopentanol | CHO | Alcohol without nitrile; different chemical behavior. |
Uniqueness: The unique combination of a hydroxyl group and a carbonitrile functional group in 1-hydroxycyclopentanecarbonitrile allows for distinct reactivity patterns compared to its analogs. This dual functionality makes it particularly useful in synthetic chemistry for producing diverse derivatives not easily obtainable from other compounds.
1-Hydroxycyclopentanecarbonitrile is systematically named according to IUPAC guidelines as 1-hydroxycyclopentane-1-carbonitrile, reflecting its fused cyclopentane ring with hydroxyl (-OH) and nitrile (-CN) groups at the same carbon position. Its chemical identity is further defined by the following characteristics:
| Property | Value |
|---|---|
| CAS Registry Number | 5117-85-1 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| SMILES | C1CCC(C1)(C#N)O |
| InChIKey | JZHFFOQSXKDOSX-UHFFFAOYSA-N |
Synonyms:
The compound emerged as a subject of interest during mid-20th-century investigations into cyanohydrin chemistry. Early synthetic routes to cyclic cyanohydrins were explored in the 1970s, particularly in studies on cyclopentane-1,3-dione derivatives and their reactivity with cyanide ions . For example, Japanese researchers in 1971 demonstrated methods to functionalize cyclopentanone enol ethers using cyanide sources, laying groundwork for derivatives like 1-hydroxycyclopentanecarbonitrile . Its classification as a cyanohydrin solidified with advances in nucleophilic addition mechanisms involving ketones and hydrogen cyanide .
Cyanohydrins are characterized by adjacent hydroxyl and nitrile groups on the same carbon, formed via nucleophilic addition of cyanide to carbonyl compounds . 1-Hydroxycyclopentanecarbonitrile is a cyclic cyanohydrin derived from cyclopentanone, as confirmed by its alternative name cyclopentanone cyanohydrin . Its structure exemplifies the general formula R₂C(OH)CN, where R represents the cyclopentane backbone.
This compound occupies a niche in several research domains:
1-Hydroxycyclopentanecarbonitrile exhibits the molecular formula C₆H₉NO, representing a compact organic compound containing carbon, hydrogen, nitrogen, and oxygen atoms [1] [2]. The compound possesses a molecular weight of 111.14 grams per mole, as determined through computational analysis by PubChem 2.2 [1]. Mass spectrometric analysis reveals precise mass specifications with an exact mass of 111.068413911 daltons and an identical monoisotopic mass value [1] [3].
The compound is officially registered under Chemical Abstracts Service registry number 5117-85-1, facilitating its identification in chemical databases and literature [1] [2]. PubChem has assigned the compound identification number 199855 for database cross-referencing purposes [1]. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name is designated as 1-hydroxycyclopentane-1-carbonitrile [1] [3].
| Property | Value | Reference Source |
|---|---|---|
| Molecular Formula | C₆H₉NO | PubChem, ChemSpider [1] [2] |
| Molecular Weight | 111.14 g/mol | PubChem 2.2 [1] |
| Exact Mass | 111.068413911 Da | PubChem 2.2 [1] |
| Monoisotopic Mass | 111.068413911 Da | PubChem 2.2 [1] |
| CAS Registry Number | 5117-85-1 | Multiple databases [1] [2] [3] |
The International Chemical Identifier representation is InChI=1S/C6H9NO/c7-5-6(8)3-1-2-4-6/h8H,1-4H2, providing a standardized structural description [1] [3]. The corresponding InChI Key is JZHFFOQSXKDOSX-UHFFFAOYSA-N, serving as a unique molecular identifier [1] [3]. The Simplified Molecular Input Line Entry System notation is expressed as C1CCC(C1)(C#N)O, representing the connectivity pattern of atoms within the molecule [1] [3].
1-Hydroxycyclopentanecarbonitrile demonstrates a non-chiral molecular architecture characterized by the absence of stereogenic centers [1]. Computational analysis indicates zero defined atom stereocenters and zero undefined atom stereocenters, confirming the compound's achiral nature [1]. Similarly, bond stereocenter analysis reveals zero defined and zero undefined bond stereocenters, further supporting the absence of stereoisomerism [1].
The molecular structure consists of a five-membered cyclopentane ring system with two functional groups attached to the same carbon atom [1] [3]. The hydroxyl group (-OH) and carbonitrile group (-C≡N) are positioned at the first carbon of the cyclopentane ring, creating a quaternary carbon center [1] [3]. This structural arrangement results in a geminal substitution pattern where both functional groups are directly bonded to the same carbon atom [4].
The cyclopentane ring adopts a non-planar conformation typical of five-membered alicyclic systems [5]. The ring exhibits envelope or half-chair conformations due to the reduced ring strain compared to planar arrangements [5]. The presence of the hydroxyl and nitrile substituents influences the overall molecular geometry through steric and electronic effects [4].
| Stereochemical Parameter | Value | Source |
|---|---|---|
| Defined Atom Stereocenters | 0 | PubChem [1] |
| Undefined Atom Stereocenters | 0 | PubChem [1] |
| Defined Bond Stereocenters | 0 | PubChem [1] |
| Undefined Bond Stereocenters | 0 | PubChem [1] |
| Covalently-Bonded Units | 1 | PubChem [1] |
The rotatable bond count is zero, indicating restricted internal rotation due to the cyclic nature of the molecule [1]. The compound maintains a single covalently-bonded unit, confirming its monomeric structure without intermolecular covalent associations [1]. The isotope atom count equals zero, indicating the structure contains only naturally abundant isotopes of constituent elements [1].
The electronic structure of 1-hydroxycyclopentanecarbonitrile is characterized by distinct bonding patterns arising from the functional groups present in the molecule [6] [7]. The nitrile group exhibits a carbon-nitrogen triple bond with characteristic electronic properties including strong π-electron delocalization [7]. The C≡N bond demonstrates significant bond strength due to the presence of one σ bond and two π bonds between carbon and nitrogen atoms [8].
The hydroxyl group contributes both σ and π character through oxygen lone pairs, influencing the overall electron distribution within the molecule [6]. Computational studies on related cyclopentane derivatives indicate that substituent effects significantly modify the electronic environment of the ring system [9]. The presence of electronegative nitrogen and oxygen atoms creates localized electron density variations affecting molecular reactivity [7].
Bonding parameter analysis reveals that the carbon-carbon bonds within the cyclopentane ring maintain typical single bond characteristics with bond lengths approximately 1.54 Angstroms [9]. The carbon-nitrogen triple bond in the nitrile group exhibits a shorter bond length of approximately 1.17 Angstroms, consistent with triple bond character [8]. The carbon-oxygen bond in the hydroxyl group demonstrates single bond characteristics with a length near 1.43 Angstroms [9].
| Electronic Property | Description | Reference |
|---|---|---|
| Hydrogen Bond Donors | 1 (hydroxyl group) | PubChem [1] |
| Hydrogen Bond Acceptors | 2 (nitrogen and oxygen) | PubChem [1] |
| Topological Polar Surface Area | 44 Ų | PubChem [1] |
| XLogP3-AA | 0.4 | PubChem [1] |
| Formal Charge | 0 | PubChem [1] |
The topological polar surface area of 44 square Angstroms reflects the contribution of polar functional groups to molecular surface properties [1]. The partition coefficient (XLogP3-AA) value of 0.4 indicates moderate hydrophilicity, influenced by the balance between the polar hydroxyl and nitrile groups and the hydrophobic cyclopentane ring [1].
Computational chemistry approaches have been employed to investigate the structural and electronic properties of related cyclopentane derivatives and nitrile-containing compounds [10]. Density Functional Theory calculations using various basis sets provide insights into molecular geometry optimization and electronic structure determination [10]. Studies utilizing B3LYP functional with 6-31G basis sets have demonstrated effectiveness in predicting structural parameters for similar organic molecules [10].
Nuclear Magnetic Resonance chemical shift predictions using computational methods show promise for structural elucidation of hydroxycyclopentane derivatives [10]. The combination of different density functionals and basis sets enables accurate prediction of both carbon-13 and proton chemical shifts [10]. Root-mean-square-error values for computational predictions typically range from 0.84 to 1.14 parts per million for carbon-13 calculations in related systems [10].
Molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily influenced by the nitrile functional group [7]. The electron-withdrawing nature of the nitrile group affects the electronic properties of the entire molecular system [8]. Computational studies on cyclohexanecarbonitriles demonstrate that nitrile carbon chemical shifts correlate with local stereochemical environment [8].
| Computational Method | Application | Accuracy Range |
|---|---|---|
| B3LYP/6-31G | Geometry optimization | Standard reference [10] |
| DFT calculations | Chemical shift prediction | 0.84-1.14 ppm RMSE [10] |
| Molecular orbital analysis | Electronic structure | Qualitative assessment [7] |
Conformational analysis reveals that cyclopentane rings prefer non-planar arrangements to minimize ring strain [5]. The presence of substituents at the quaternary carbon influences the preferred conformations through steric interactions [5]. Computational modeling suggests that the hydroxyl and nitrile groups adopt orientations that minimize intramolecular repulsion while maintaining optimal orbital overlap [10].
Limited crystallographic data exists specifically for 1-hydroxycyclopentanecarbonitrile in the available literature [11] [12]. However, related hydroxycyclopentane derivatives have been characterized through X-ray crystallographic analysis, providing insights into potential solid-state behavior [13]. The compound 1-hydroxycyclopentane-1-carboxylic acid has been structurally characterized, revealing monoclinic crystal system properties [13].
Crystallographic analysis of the related carboxylic acid derivative shows unit cell parameters of a = 16.0 Angstroms, b = 6.349 Angstroms, and c = 19.664 Angstroms with β = 96.812 degrees [13]. The space group is determined as P 1 21/c 1 (number 14) with a cell volume of 1983.4 cubic Angstroms [13]. The structure was refined to residual factors of 0.0497 for significantly intense reflections [13].
Solid-state Nuclear Magnetic Resonance spectroscopy combined with X-ray crystallography provides comprehensive structural information for organic compounds [11]. The technique enables determination of molecular packing arrangements and intermolecular interactions in crystalline phases [11]. Disorder analysis through both methods reveals occupancy variations and dynamic behavior in solid materials [11].
| Solid-State Property | Related Compound Data | Reference |
|---|---|---|
| Crystal System | Monoclinic (similar derivative) | Crystallography Open Database [13] |
| Space Group | P 1 21/c 1 | COD entry 2215436 [13] |
| Cell Volume | 1983.4 Ų (related structure) | X-ray analysis [13] |
| Temperature | 200 K (measurement) | Diffraction data [13] |
Physical properties relevant to solid-state behavior include the density of 1.1 grams per cubic centimeter and refractive index of 1.491 [14] [6]. The boiling point of 246.4 degrees Celsius at 760 millimeters of mercury indicates significant intermolecular interactions in the condensed phase [14] [3]. The flash point of 102.8 degrees Celsius and vapor pressure of 0.00447 millimeters of mercury at 25 degrees Celsius provide additional thermodynamic parameters [14] [6].
1-Hydroxycyclopentanecarbonitrile exists as a liquid at room temperature under standard atmospheric conditions [1]. The compound presents as a clear, colorless liquid with no specific odor characteristics reported in the available literature [1] [2]. The liquid state at ambient temperature is consistent with its molecular weight of 111.14 g/mol and the presence of both polar hydroxyl and nitrile functional groups, which influence intermolecular interactions [3] [4].
The compound's physical appearance remains stable under normal storage conditions, with recommended storage at room temperature [1] [2]. The liquid nature of this compound facilitates its handling and use in various synthetic applications, particularly in organic synthesis where it serves as an important intermediate .
The boiling point of 1-hydroxycyclopentanecarbonitrile has been determined to be 246.4 ± 23.0 °C at standard atmospheric pressure (760 mmHg) [4] [1]. This relatively high boiling point reflects the presence of hydrogen bonding interactions between molecules due to the hydroxyl group, as well as dipole-dipole interactions from the nitrile functionality.
The melting point of the compound is not specifically reported in the available literature, indicating that it likely remains liquid at temperatures well below room temperature [4] [1]. This suggests that the compound has a melting point significantly below 25°C, which is consistent with its liquid state at ambient conditions.
The compound exhibits typical liquid-phase behavior at room temperature with no reported solid-liquid phase transitions under normal conditions [4] [1]. The vapor pressure characteristics indicate that the compound remains predominantly in the liquid phase at ambient temperatures, with minimal vapor formation.
The vapor pressure of 1-hydroxycyclopentanecarbonitrile is extremely low at ambient temperatures. Computational estimates place the vapor pressure at approximately 0.000094226 Pa at 20°C and 0.000163485 Pa at 25°C [6]. Experimental measurements report vapor pressure values of 0.0 ± 1.1 mmHg at 25°C [4], confirming the low volatility of this compound.
| Temperature (°C) | Vapor Pressure (Pa) | Vapor Pressure (mmHg) |
|---|---|---|
| 20 | 0.000094226 | 7.07 × 10⁻⁷ |
| 25 | 0.000163485 | 1.23 × 10⁻⁶ |
1-Hydroxycyclopentanecarbonitrile demonstrates amphiphilic characteristics due to its dual functional groups, resulting in varied solubility behavior across different solvent systems [3] [4]. The compound shows a LogP value of -0.27 (water-octanol partition coefficient), indicating a slight preference for aqueous phases over organic phases [4].
| Solvent Type | Solubility Characteristics | LogP Value |
|---|---|---|
| Water | Moderately soluble | -0.27 |
| Methanol | Highly soluble | N/A |
| Ethanol | Highly soluble | N/A |
| Acetonitrile | Soluble | N/A |
| Diethyl Ether | Soluble | N/A |
The compound exhibits enhanced solubility in polar protic solvents due to hydrogen bonding capabilities of the hydroxyl group, while the nitrile group provides good solubility in polar aprotic solvents [3]. This dual solubility character makes it suitable for various analytical applications, including reverse-phase high-performance liquid chromatography (HPLC) analysis [3].
The infrared spectrum of 1-hydroxycyclopentanecarbonitrile exhibits characteristic absorption bands corresponding to its functional groups [7] [8]. The nitrile group displays a distinctive sharp absorption band at approximately 2250 cm⁻¹, corresponding to the C≡N triple bond stretch [7]. The hydroxyl group contributes a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of O-H stretching vibrations [8].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C≡N stretch | ~2250 | Strong | Nitrile group |
| O-H stretch | 3200-3500 | Broad, medium | Hydroxyl group |
| C-H stretch | 2800-3000 | Medium | Aliphatic CH₂ |
| C-O stretch | 1000-1200 | Medium | Carbon-oxygen bond |
The ¹H NMR spectrum of 1-hydroxycyclopentanecarbonitrile shows characteristic chemical shifts for the cyclopentane ring protons and the hydroxyl proton [7] [8]. The methylene protons of the cyclopentane ring appear in the range of 1.5-4.0 ppm, while the hydroxyl proton typically appears as a broad singlet between 3-5 ppm due to rapid exchange [8].
The ¹³C NMR spectrum displays the characteristic nitrile carbon signal at approximately 115-120 ppm, which is distinctive for the C≡N carbon [7] [8]. The carbon atoms of the cyclopentane ring appear in the typical aliphatic region between 20-80 ppm.
Mass spectrometric analysis of 1-hydroxycyclopentanecarbonitrile reveals a molecular ion peak at m/z 111, corresponding to the molecular weight of the compound [9]. The fragmentation pattern typically shows a base peak at m/z 83, resulting from the loss of 28 mass units (CO) from the molecular ion [9]. Other characteristic fragment ions include those resulting from loss of the hydroxyl group (M-17) and various cyclopentane ring fragmentations [9].
| m/z Value | Relative Intensity | Assignment |
|---|---|---|
| 111 | Variable | Molecular ion [M]⁺- |
| 83 | High | [M-28]⁺ (loss of CO) |
| 94 | Medium | [M-17]⁺ (loss of OH) |
| 55 | Medium | Cyclopentane fragment |
The refractive index of 1-hydroxycyclopentanecarbonitrile has been measured as 1.492 at standard conditions [4]. This value is consistent with organic compounds containing both hydroxyl and nitrile functional groups, reflecting the compound's polarizability and electron density distribution.
The compound does not exhibit significant UV-Vis absorption above 200 nm, which is typical for simple nitriles without extended conjugation [7]. This optical property makes UV detection challenging in analytical applications, necessitating alternative detection methods such as refractive index detection in HPLC analysis [3].
The density of 1-hydroxycyclopentanecarbonitrile has been reported as 1.1 ± 0.1 g/cm³ at standard conditions [4] [1]. This density value indicates that the compound is denser than water, which is consistent with the presence of electronegative nitrogen and oxygen atoms in the molecule. The specific gravity, calculated relative to water, is therefore approximately 1.1.
| Property | Value | Units | Temperature |
|---|---|---|---|
| Density | 1.1 ± 0.1 | g/cm³ | 25°C |
| Specific Gravity | 1.1 | - | 25°C |
The flash point of 1-hydroxycyclopentanecarbonitrile has been determined to be 102.8 ± 22.6 °C [4] [1]. This relatively high flash point indicates moderate fire hazard potential, requiring appropriate safety precautions during handling and storage. The compound should be kept away from heat sources, flames, and sparks to prevent ignition [4] [1].
Thermal stability studies indicate that the compound is stable under normal storage and handling conditions [4] [1]. However, thermal decomposition may occur at elevated temperatures, potentially producing carbon monoxide and nitrogen oxides as decomposition products [4]. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents [4] [1].
| Safety Parameter | Value | Units |
|---|---|---|
| Flash Point | 102.8 ± 22.6 | °C |
| Autoignition Temperature | Not reported | °C |
| Decomposition Products | CO, NOₓ | - |
Corrosive;Acute Toxic;Irritant;Environmental Hazard